

Comparative Analysis of Prochloraz Metabolites: BTS 40348 and BTS 44595

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Compound of Interest

Compound Name: *N*-(2-(2,4,6-trichlorophenoxy)ethyl)propan-1-amine

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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two key metabolites of the fungicide prochloraz: N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine (BTS 40348) and 1-propyl-1-[2-(2,4,6-trichlorophenoxy)ethyl]urea (BTS 44595). This document summarizes their toxicological profiles, supported by quantitative data, and outlines the experimental protocols used for their assessment. Furthermore, it visualizes the metabolic pathway of prochloraz leading to the formation of these metabolites.

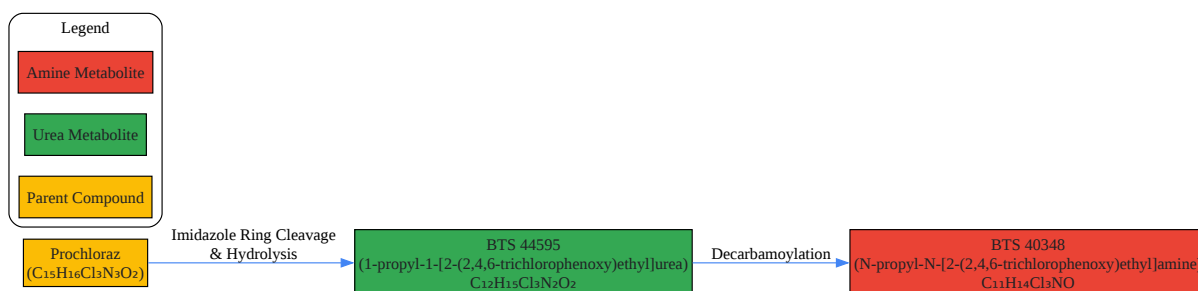
Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for a direct comparison of the toxicological and physicochemical properties of BTS 40348 and BTS 44595.

Property	BTS 40348	BTS 44595
Chemical Formula	C ₁₁ H ₁₄ Cl ₃ NO	C ₁₂ H ₁₅ Cl ₃ N ₂ O ₂
Molecular Weight	282.59 g/mol	325.62 g/mol
CAS Number	67747-01-7	139520-94-8
Acute Oral Toxicity (Rat LD ₅₀)	300 - 2000 mg/kg (Category 4) [1]	>2000 mg/kg[2]
GHS Hazard Classification (Oral)	Acute Toxicity 4[1]	Not Classified
Known Toxicological Concerns	Potential for ecotoxicity	Data not available

Metabolic Pathway of Prochloraz

Prochloraz undergoes extensive metabolism in various organisms, primarily involving the cleavage of the imidazole ring. This process leads to the formation of several metabolites, including BTS 40348 and BTS 44595. The initial steps of metabolism often involve hydrolysis and oxidation, leading to the formation of urea and amine derivatives.



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Metabolic pathway of Prochloraz to its metabolites BTS 44595 and BTS 40348.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis of BTS 40348 and BTS 44595.

Acute Oral Toxicity Testing (OECD Guidelines)

The acute oral toxicity of the prochloraz metabolites is determined using standardized OECD test guidelines to ensure reproducibility and comparability of the data. The primary objective is to determine the median lethal dose (LD₅₀), which is the dose that is lethal to 50% of the tested animal population.

a) Test Principle:

A single dose of the test substance is administered orally to a group of fasted experimental animals (typically rats). The animals are then observed for a defined period (usually 14 days) for signs of toxicity and mortality.

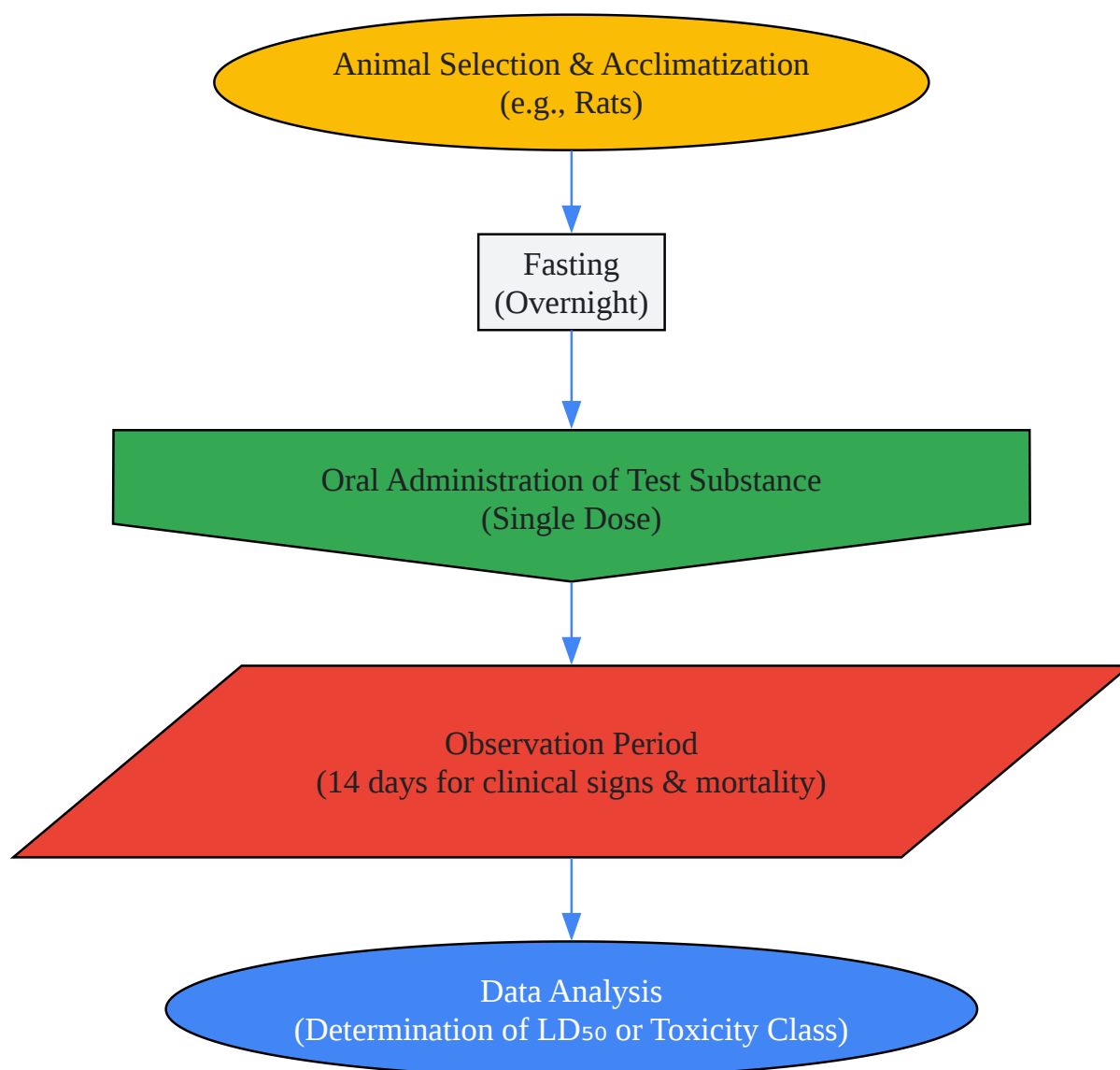
b) Key Methodologies:

Three main OECD guidelines are commonly employed for acute oral toxicity testing:

- **OECD Guideline 420: Fixed Dose Procedure:** This method involves dosing animals in a stepwise manner using a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight). The dose for the next animal is adjusted up or down based on the outcome of the previously dosed animal. This method avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity.^[2]
- **OECD Guideline 423: Acute Toxic Class Method:** This method is a sequential testing procedure where three animals of the same sex are used in each step. Depending on the mortality rate, the decision is made to either stop testing, test at a higher dose, or test at a lower dose. This method allows for the classification of a substance into a specific toxicity class.
- **OECD Guideline 425: Up-and-Down Procedure:** This is a sequential dosing method where the dose for each subsequent animal is adjusted up or down by a constant factor depending

on the outcome for the previous animal. This method provides a point estimate of the LD₅₀ with confidence intervals.

c) Experimental Workflow:



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General workflow for an acute oral toxicity study according to OECD guidelines.

In Vitro Androgen Receptor Binding Assay

To assess the potential endocrine-disrupting effects of prochloraz metabolites, an in vitro androgen receptor (AR) binding assay can be performed. This assay determines the ability of a test compound to compete with a known androgen for binding to the AR.

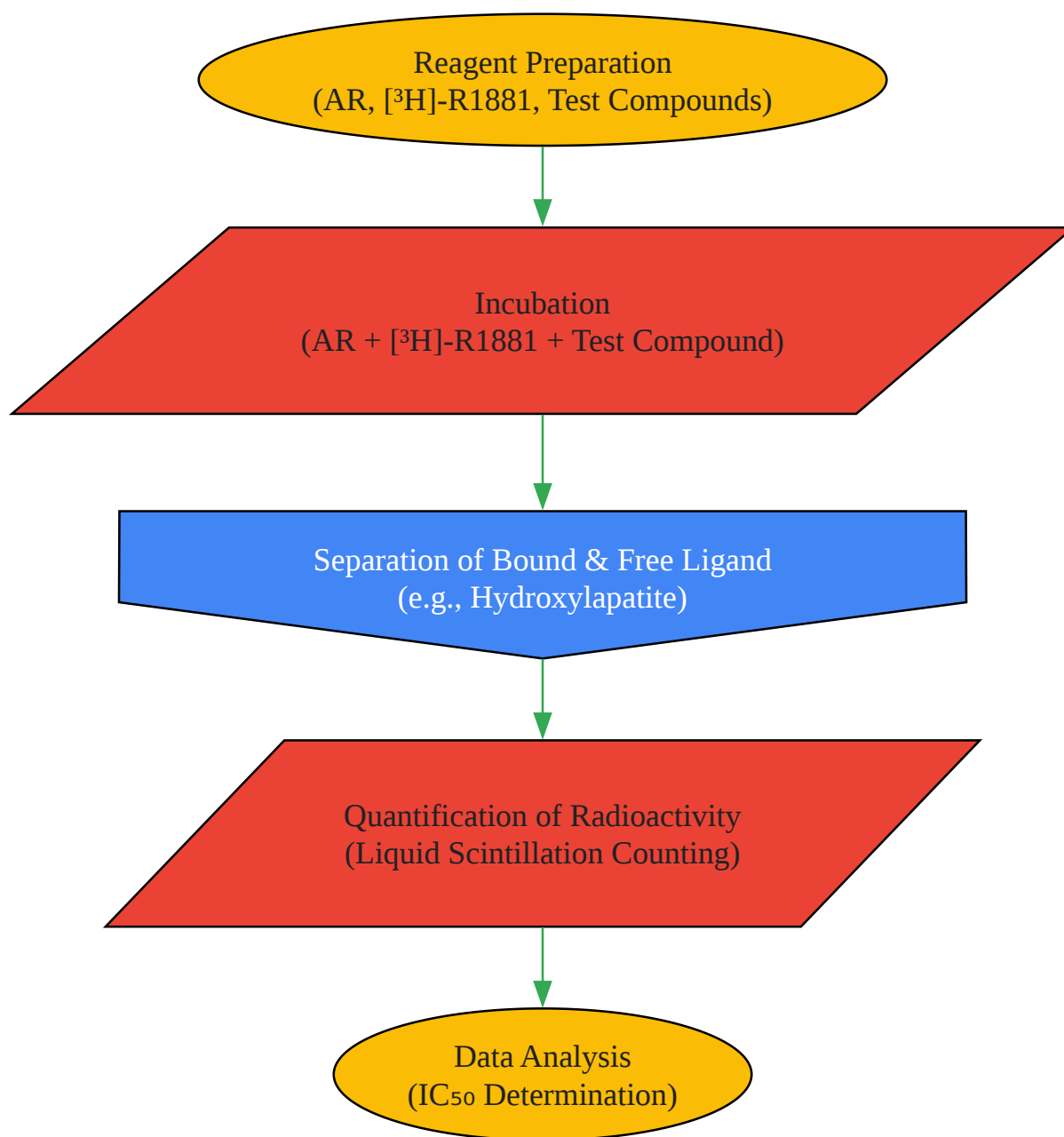
a) Test Principle:

This is a competitive binding assay that measures the displacement of a radiolabeled androgen (e.g., [^3H]-R1881) from the ligand-binding domain of the androgen receptor by the test compound. The amount of radiolabeled ligand displaced is proportional to the binding affinity of the test compound for the AR.

b) Key Methodologies:

- Receptor Source: Recombinant human androgen receptor or cytosol preparations from androgen-sensitive tissues (e.g., rat prostate) can be used.
- Radioligand: A synthetic, high-affinity androgen, such as [^3H]-methyltrienolone (R1881), is commonly used.
- Separation of Bound and Free Ligand: Methods like hydroxylapatite precipitation or filter binding assays are used to separate the receptor-ligand complexes from the unbound radioligand.
- Detection: The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.

c) Experimental Workflow:



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Workflow for an in vitro androgen receptor competitive binding assay.

Conclusion

The comparative analysis of the prochloraz metabolites BTS 40348 and BTS 44595 reveals distinct toxicological profiles. Based on acute oral toxicity data in rats, BTS 40348 falls into a higher toxicity category than BTS 44595. Furthermore, concerns regarding the potential

ecotoxicity of BTS 40348 have been noted. The provided experimental protocols offer a standardized framework for the continued investigation and characterization of these and other pesticide metabolites. Further research, particularly on the endocrine-disrupting potential and ecotoxicity of these specific metabolites, is warranted to provide a more complete understanding of their risk to human health and the environment.

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References

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- 2. researchgate.net [researchgate.net]
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